3-Azido-4,4-dimethyloxolan-2-one
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Overview
Description
This compound is characterized by the presence of an azido group (-N₃) attached to a dimethyloxolanone ring, which imparts distinct reactivity and functionality.
Mechanism of Action
Target of Action
It is structurally similar to azidothymidine (azt), which targets the reverse transcriptase enzyme of the hiv virus .
Mode of Action
It incorporates into the DNA in an analogous manner to thymine triphosphate, preventing phosphodiester bond formation and further elongation of the DNA (chain termination) .
Biochemical Pathways
Azt, a structurally similar compound, affects the dna synthesis pathway by inhibiting the reverse transcriptase enzyme, thereby blocking the synthesis of full-length dna and inhibiting viral replication .
Pharmacokinetics
Azt, a structurally similar compound, is enzymatically transformed into the triphosphate nucleotide in vivo .
Result of Action
Azt, a structurally similar compound, inhibits viral replication by blocking the synthesis of full-length dna .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-4,4-dimethyloxolan-2-one typically involves the introduction of the azido group into the oxolanone ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the oxolanone ring is replaced by the azido group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group .
Chemical Reactions Analysis
Types of Reactions
3-Azido-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Copper(I) Catalysts: Employed in cycloaddition reactions.
Hydrogen Gas (H₂) and Catalysts: Used for reduction reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
3-Azido-4,4-dimethyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Investigated for its potential in bioconjugation reactions, where it can be used to label biomolecules with fluorescent tags.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in material sciences for polymer cross-linking and the development of new materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
3-Azido-1,2,4-triazines: These compounds also contain an azido group and exhibit similar reactivity, particularly in cycloaddition reactions.
1,2,4-Oxadiazole Derivatives: These compounds share structural similarities and are used in similar applications, such as in the development of new materials and bioactive molecules.
Uniqueness
3-Azido-4,4-dimethyloxolan-2-one is unique due to its specific ring structure and the presence of the azido group, which imparts distinct reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
3-azido-4,4-dimethyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-6(2)3-11-5(10)4(6)8-9-7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAQOABYPHYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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